1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate
Overview
Description
1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a useful research compound. Its molecular formula is C22H31BrN2O6 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.13655 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spiro[indane-1,4‘-piperidine] Derivatives and Analogues :
- A study by Tacke et al. (2003) investigated spiro[indane-1,4‘-piperidine] derivatives, which are related to the queried compound. These derivatives exhibited high-affinity and selectivity for σ (sigma) receptors in the central nervous system. Such compounds are significant in neuroscience and pharmacology research due to their potential therapeutic applications (Tacke et al., 2003).
Azabenzocycloheptenones Synthesis :
- Research by Macdonald and Proctor (1970) focused on the synthesis of tetrahydrobenz[c]azepin-5-one systems, which bear structural resemblance to the compound . This study contributes to the understanding of the chemical properties and synthesis pathways of related benzazepine compounds (Macdonald & Proctor, 1970).
Azacrown Ethers with Schiff Base Sidearms :
- Bordunov et al. (1997) reported on the synthesis of azacrown ethers containing oxime- and Schiff base-containing sidearms, with potential applications as heteronuclear metal ion receptors. These compounds, similar in structure to the queried compound, are useful in the study of complexing agents for binding metal ions in various scientific contexts (Bordunov et al., 1997).
Alcohol Oxidation Studies :
- Kishioka et al. (1998) examined the oxidation of alcohols to aldehydes or ketones using nitroxyl radicals. The study is relevant to understanding the chemical reactions and mechanisms that could involve compounds structurally related to the queried chemical (Kishioka et al., 1998).
Oxidative Removal Studies :
- Yamaura et al. (1985) demonstrated the oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones. This study contributes to the understanding of oxidative processes involving similar chemical structures (Yamaura et al., 1985).
Properties
IUPAC Name |
azepan-1-yl-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2O2.C2H2O4/c1-25-19-9-8-18(21)13-17(19)15-22-10-6-7-16(14-22)20(24)23-11-4-2-3-5-12-23;3-1(4)2(5)6/h8-9,13,16H,2-7,10-12,14-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZXDXOGWHVAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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